molecular formula C11H11NO3 B8339946 2,2-Dimethyl-6-pyridin-4-yl-[1,3]dioxin-4-one

2,2-Dimethyl-6-pyridin-4-yl-[1,3]dioxin-4-one

Cat. No. B8339946
M. Wt: 205.21 g/mol
InChI Key: AMCNIDHBHUDTBK-UHFFFAOYSA-N
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Patent
US07151098B2

Procedure details

Prepared from 3-oxo-3-pyridin-4-yl-propionic acid [prepared from 4-acetylpyridine, magnesium methylcarbonate and CO2 in DMF at 120° C. according to Journal of Antibiotics 1978, 31, 1245] by treatment with acetone, TFA and TFAA according to general procedure J (method b). Obtained as a white solid (1.3 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)[CH2:3][C:4]([OH:6])=[O:5].[C:13](O)([C:15](F)(F)F)=O.[C:20](OC(C(F)(F)F)=O)(C(F)(F)F)=O>CC(C)=O>[CH3:20][C:13]1([CH3:15])[O:5][C:4](=[O:6])[CH:3]=[C:2]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)[O:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)O)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(=CC(O1)=O)C1=CC=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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